molecular formula C18H19N3O3S B1679542 Rosiglitazone CAS No. 122320-73-4

Rosiglitazone

Cat. No. B1679542
M. Wt: 357.4 g/mol
InChI Key: YASAKCUCGLMORW-UHFFFAOYSA-N
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Description

Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class. It is used to treat type 2 diabetes by helping the body use insulin better . It is marketed by the pharmaceutical company GlaxoSmithKline .


Synthesis Analysis

The synthesis of Rosiglitazone involves a scalable five-step synthetic route. The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .


Molecular Structure Analysis

Rosiglitazone has a molecular formula of C18H19N3O3S. Its average mass is 357.427 Da and its monoisotopic mass is 357.114716 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rosiglitazone include cyclization, alkylation, etherification, condensation, and reduction .


Physical And Chemical Properties Analysis

Rosiglitazone has a density of 1.3±0.1 g/cm3, a boiling point of 585.0±35.0 °C at 760 mmHg, and a flash point of 307.6±25.9 °C .

Scientific Research Applications

  • Rosiglitazone and Cardiovascular Health :

    • Rosiglitazone has been evaluated for its impact on cardiovascular outcomes. A study highlighted its effects in combination with metformin or sulfonylurea in type 2 diabetes patients, focusing on cardiovascular hospitalization and mortality. The research found that rosiglitazone did not increase overall cardiovascular morbidity or mortality compared to standard glucose-lowering drugs, although it increased the risk of heart failure and some fractures, mainly in women (Home et al., 2009).
  • Bone Health and Rosiglitazone :

    • A study explored rosiglitazone's impact on bone health, revealing that its administration led to significant bone loss in mice. This was associated with decreased bone formation and increased fat content in bone marrow, suggesting potential risks to skeletal health in humans (Rzońca et al., 2004).
  • Rosiglitazone in Cancer Research :

    • Rosiglitazone has been investigated for its anti-cancer properties, particularly in prostate cancer. A study assessed its biological activity in men with recurrent prostate carcinoma, using prostate-specific antigen doubling time as the primary outcome. This highlighted its potential role in cancer treatment (Smith et al., 2004).
  • Endothelial Function and Inflammation :

    • Research has shown that rosiglitazone can significantly reduce markers of endothelial cell activation and levels of acute-phase reactants in coronary artery disease patients without diabetes, suggesting its potential in modifying vascular inflammation (Sidhu et al., 2003).
  • Neuroprotection and Brain Health :

    • A study on rosiglitazone's neuroprotective properties against focal ischemic brain injury found that it decreased inflammatory cytokines and chemokines in the brain, suggesting its potential use in stroke therapy (Luo et al., 2006).
  • Impact on Adipocytes and Insulin Sensitivity :

    • Rosiglitazone's role in redistributing transcription to PPARγ-driven enhancers in adipocytes was studied, showing its direct effects on gene transcription and potential implications for anti-diabetic drug development (Step et al., 2014).

properties

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037131
Record name Rosiglitazone
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rosiglitazone
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Mechanism of Action

Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPAR-gamma receptors regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. In this way, rosiglitazone enhances tissue sensitivity to insulin., Because osteoblasts and marrow adipocytes are derived from a common mesenchymal progenitor, increased adipogenesis may occur at the expense of osteoblasts, leading to bone loss. Our previous in vitro studies indicated that activation of the proadipogenic transcription factor peroxisome proliferator-activated receptor isoform gamma 2 with rosiglitazone suppressed osteoblast differentiation. Here, we show that 5-month-old Swiss-Webster mice receiving rosiglitazone for 28 day exhibited bone loss associated with an increase in marrow adipocytes, a decrease in the ratio of osteoblasts to osteoclasts, a reduction in bone formation rate, and a reduction in wall width--an index of the amount of bone formed by each team of osteoblasts. Rosiglitazone had no effect on the number of early osteoblast or osteoclast progenitors, or on osteoblast life span, but decreased the expression of the key osteoblastogenic transcription factors Runx2 and Osterix in cultures of marrow-derived mesenchymal progenitors. These effects were associated with diversion of bipotential progenitors from the osteoblast to the adipocyte lineage, and suppression of the differentiation of monopotential osteoblast progenitors. However, rosiglitazone had no effect on osteoblastic cells at later stages of differentiation. Hence, rosiglitazone attenuates osteoblast differentiation and thereby reduces bone formation rate in vivo, leading to bone loss. These findings provide a mechanistic explanation for the recent evidence that peroxisome proliferator-activated receptor isoform gamma activation is a negative regulator of bone mass and suggest that the increased production of oxidized fatty acids with age may indeed be an important mechanism for age-related osteoporosis in humans., Brain peroxisome proliferator-activated receptor gamma (PPARgamma), a member of the nuclear receptor superfamily of ligand-dependent transcription factors, is involved in neuroprotection. It is activated by the drug rosiglitazone, which then can increase the pro-survival protein B-cell lymphoma 2 (BCL-2), to mediate neuroprotection. However, the mechanism underlying this molecular cascade remains unknown. Here, we show that the neuroprotective protein neurotrophic factor-a1 (NF-a1), which also induces the expression of BCL-2, has a promoter that contains PPARgamma-binding sites that are activated by rosiglitazone. Treatment of Neuro2a cells and primary hippocampal neurons with rosiglitazone increased endogenous NF-a1 expression and prevented H2 O2 -induced cytotoxicity. Concomitant with the increase in NF-a1, BCL-2 was also increased in these cells. When siRNA against NF-a1 was used, the induction of BCL-2 by rosiglitazone was prevented, and the neuroprotective effect of rosiglitazone was reduced. These results demonstrate that rosiglitazone-activated PPARgamma directly induces the transcription of NF-a1, contributing to neuroprotection in neurons. We proposed the following cascade for neuroprotection against oxidative stress by rosiglitazone: Rosiglitazone enters the neuron and binds to peroxisome proliferator-activated receptor gamma (PPARgamma) in the nucleus. The PPARgamma-rosiglitazone complex binds to the neurotrophic factor-a1 (NF-a1) promoter and activates the transcription of NF-a1 mRNA which is then translated to the protein. NF-a1 is the secreted, binds to a cognate receptor and activates the extracellular signal-regulated kinases (ERK) pathway. This in turn enhances the expression of the pro-survival protein, B-cell lymphoma 2 (BCL-2) and inhibition of caspase 3 (Csp-3) to mediate neuroprotection under oxidative stress. Akt, protein kinase B (PKB)., Rosiglitazone, a member of the thiazolidinedione class of antidiabetic agents, improves glycemic control by improving insulin sensitivity. Rosiglitazone is a highly selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARgamma). In humans, PPAR receptors are found in key target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. In addition, PPARgamma- responsive genes also participate in the regulation of fatty acid metabolism, Rosiglitazone acts principally by increasing insulin sensitivity in target tissues, as well as decreasing hepatic gluconeogenesis. Rosiglitazone is a peroxisome proliferator-activated receptorgamma (PPARgamma) agonist that increases transcription of insulin-responsive genes and increases insulin sensitivity. Rosiglitazone, like other thiazolidinediones, ameliorates insulin resistance associated with type diabetes mellitus without stimulating insulin release from pancreatic beta cells, thus avoiding the risk of hypoglycemia. Because rosiglitazone does not lower glucose concentrations below euglycemia, the drug is appropriately referred to as an antidiabetic agent rather than a hypoglycemic agent. Some evidence suggests that the glucoregulatory effects of thiazolidinediones are mediated in part via reduced systemic and tissue lipid availability. Circulating concentrations of insulin and C-peptide are reduced during rosiglitazone therapy.
Record name Rosiglitazone
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Product Name

Rosiglitazone

Color/Form

Colorless crystals from methanol

CAS RN

122320-73-4
Record name Rosiglitazone
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Record name 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE
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Melting Point

122-123 °C, 153-155 °C
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125,000
Citations
JAB Balfour, GL Plosker - Drugs, 1999 - Springer
… of rosiglitazone 2 to 8 … , rosiglitazone appears to be associated with a low risk of hypoglycaemia (<2% of patients receiving monotherapy). There is no evidence to date that rosiglitazone …
Number of citations: 304 link.springer.com
AJ Wagstaff, KL Goa - Drugs, 2002 - Springer
Rosiglitazone, a thiazolidinedione with a different side chain from those of troglitazone and pioglitazone, reduces plasma glucose levels and glucose production and increases glucose …
Number of citations: 282 link.springer.com
B Richter, E Bandeira‐Echtler… - Cochrane Database …, 2007 - cochranelibrary.com
… 3888 people to rosiglitazone therapy. The longest duration of rosiglitazone treatment was … Unfortunately, the published studies of at least 24 weeks rosiglitazone treatment in people with …
Number of citations: 159 www.cochranelibrary.com
CJ Rosen - New England Journal of Medicine, 2010 - Mass Medical Soc
… Three lines of evidence have emerged since 2007 suggesting that rosiglitazone's … taking rosiglitazone than among those receiving placebo. In comparisons of rosiglitazone with other …
Number of citations: 172 www.nejm.org
BM Psaty, CD Furberg - New England Journal of Medicine, 2007 - Mass Medical Soc
… analysis of treatment trials of rosiglitazone, as compared either … In this meta-analysis, rosiglitazone was associated with a … an analysis in which rosiglitazone was compared with …
Number of citations: 240 www.nejm.org
PD Home, SJ Pocock, H Beck-Nielsen… - … England Journal of …, 2007 - Mass Medical Soc
Background A recent meta-analysis raised concern regarding an increased risk of myocardial infarction and death from cardiovascular causes associated with rosiglitazone treatment of …
Number of citations: 051 www.nejm.org
…, Rosiglitazone Clinical Trials Study Group - The Journal of …, 2001 - academic.oup.com
This study evaluated the efficacy and safety of rosiglitazone monotherapy in patients with type 2 diabetes. After a 4-week placebo run-in period, 493 patients with type 2 diabetes were …
Number of citations: 712 academic.oup.com
SE Nissen - European heart journal, 2010 - academic.oup.com
… This study is the latest chapter in the tortured saga of rosiglitazone, a … that rosiglitazone reduces the new onset of diabetes. Numerically more CV events are observed in the rosiglitazone …
Number of citations: 100 academic.oup.com
JA Barman Balfour, GL Plosker - Drugs, 1999 - search.ebscohost.com
… of rosiglitazone 2 to 8 … , rosiglitazone appears to be associated with a low risk of hypoglycaemia (< 2% of patients receiving monotherapy). There is no evidence to date that rosiglitazone …
Number of citations: 63 search.ebscohost.com
BJ Goldstein - International journal of clinical practice, 2000 - Wiley Online Library
… Rosiglitazone is a potent member of the thiazolidinedione class recently approved for use in … of rosiglitazone and key findings from controlled clinical trials of rosiglitazone as …
Number of citations: 58 onlinelibrary.wiley.com

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